Cas no 89969-72-2 (2-Pentyl-1-benzothiophene)

2-Pentyl-1-benzothiophene structure
Product name:2-Pentyl-1-benzothiophene
2-Pentyl-1-benzothiophene Chemical and Physical Properties
Names and Identifiers
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- 2-amylbenzo[b]thiophene
- DTXSID80529502
- 2-PENTYL-1-BENZOTHIOPHENE
- DTXCID90480291
- 89969-72-2
- SCHEMBL368353
- 2-Pentyl-1-benzothiophene
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- Inchi: InChI=1S/C13H16S/c1-2-3-4-8-12-10-11-7-5-6-9-13(11)14-12/h5-7,9-10H,2-4,8H2,1H3
- InChI Key: YMRWJTHTFNINDF-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 204.09727168Da
- Monoisotopic Mass: 204.09727168Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2Ų
- XLogP3: 5.2
2-Pentyl-1-benzothiophene Related Literature
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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